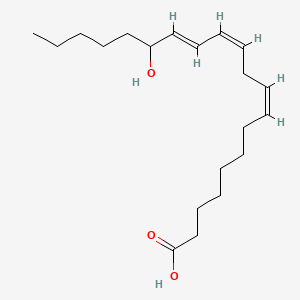

(8Z,11Z,13E)-15-hydroxyicosa-8,11,13-trienoic acid

Description

Properties

IUPAC Name |

(8Z,11Z,13E)-15-hydroxyicosa-8,11,13-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,11-9-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKXMNDGTWTNTP-RHDCIPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C=C\C/C=C\CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101335924 | |

| Record name | (8Z,11Z,13E)-15-Hydroxy-8,11,13-icosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13222-49-6 | |

| Record name | 15-Hydroxy-8,11,13-eicosatrienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013222496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8Z,11Z,13E)-15-Hydroxy-8,11,13-icosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-HYDROXY-8,11,13-EICOSATRIENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M5V8JV62J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

(8Z,11Z,13E)-15-hydroxyicosa-8,11,13-trienoic acid, commonly known as 15-hydroxyeicosatrienoic acid (15-HETrE), is a polyunsaturated fatty acid derived from dihomo-gamma-linolenic acid (DGLA). This compound plays a significant role in various biological processes, particularly in inflammation and cellular signaling. Its unique structure, characterized by multiple double bonds and a hydroxyl group at the 15th carbon position, contributes to its diverse biological activities.

- Molecular Formula : CHO

- Molecular Weight : 322.5 g/mol

- IUPAC Name : this compound

- CAS Number : 3246874

Synthesis and Metabolism

15-HETrE is synthesized through enzymatic reactions involving lipoxygenases. The metabolic pathway begins with DGLA and proceeds through oxidation processes that typically involve hydrogen peroxide and sodium borohydride as reagents . As a metabolite of DGLA, it modulates the metabolism of arachidonic acid (AA), influencing inflammatory responses and other physiological processes .

Anti-inflammatory Effects

One of the most significant biological activities of 15-HETrE is its anti-inflammatory action. It has been shown to:

- Inhibit COX-2 Expression : 15-HETrE suppresses the overexpression of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process .

- Reduce Prostaglandin E2 (PGE2) Production : By inhibiting PGE2 biosynthesis, it may help alleviate inflammation-related conditions .

Cellular Signaling Modulation

15-HETrE interacts with various biological receptors, influencing cellular signaling pathways:

- PPARγ Activation : It upregulates the expression of peroxisome proliferator-activated receptor-gamma (PPARγ), which plays a crucial role in regulating cellular growth and metabolism .

- Thymidine Uptake Inhibition : Studies indicate that 15-HETrE inhibits [(3)H]thymidine uptake in cells, suggesting potential anti-proliferative effects on certain cancer cells .

Comparative Analysis with Related Compounds

The biological activity of 15-HETrE can be compared with other hydroxy fatty acids. Below is a summary table highlighting key differences:

| Compound Name | IUPAC Name | Unique Features |

|---|---|---|

| 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid | (5Z,8Z,11Z,13E)-15-hydroxyeicosatetraenoic acid | Contains an additional double bond; distinct anti-inflammatory profile |

| 15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid | (5Z,8Z,11Z,13E)-15-hydroxyeicosapentaenoic acid | Longer chain length; potentially different biological effects |

| 13(S)-hydroxyoctadeca-9,11,15-trienoic acid | (9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid | Derived from arachidonic acid; different stereochemistry affects activity |

Case Studies and Research Findings

- Inflammation in Animal Models : In studies using animal models of inflammation, administration of 15-HETrE resulted in reduced edema and inflammatory cell infiltration compared to control groups. This suggests its potential therapeutic application in managing inflammatory diseases .

- Cancer Cell Proliferation : Research indicates that 15-HETrE can inhibit the proliferation of certain cancer cell lines by modulating growth factor signaling pathways. This effect is attributed to its ability to activate PPARγ and inhibit COX pathways .

- Metabolic Regulation : Studies have shown that 15-HETrE influences lipid metabolism by modulating the expression of genes involved in fatty acid oxidation and storage. This has implications for conditions such as obesity and metabolic syndrome .

Scientific Research Applications

Biological Significance

15-HETrE is known for its role as a bioactive lipid mediator derived from gamma-linolenic acid. It exhibits various biological activities that can influence health outcomes.

Immunomodulatory Effects

15-HETrE has been shown to modulate immune responses. It can suppress the expression of cyclooxygenase-2 (COX-2) and reduce prostaglandin E2 (PGE2) biosynthesis, which is crucial in inflammatory responses. This property makes it a potential therapeutic agent in conditions characterized by chronic inflammation.

- Case Study : A study indicated that 15-HETrE can inhibit [(3)H]thymidine uptake in immune cells while upregulating peroxisome proliferator-activated receptor-gamma (PPARγ), suggesting its role in regulating cell proliferation and inflammation .

Cardiovascular Health

Research suggests that 15-HETrE may have protective effects on cardiovascular health by influencing lipid metabolism and reducing inflammation.

- Application : The compound has been implicated in the modulation of vascular tone and platelet aggregation. These effects can contribute to the prevention of cardiovascular diseases by maintaining endothelial function and reducing thrombotic events.

Cancer Research

The potential anti-cancer properties of 15-HETrE are being explored due to its ability to modulate cell signaling pathways involved in tumorigenesis.

- Case Study : In vitro studies have shown that 15-HETrE can inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. This effect is attributed to its ability to interfere with growth factor signaling pathways .

Data Table: Summary of Applications

Research Insights

Recent studies have provided insights into the metabolic pathways involving 15-HETrE. It is recognized as a metabolite of gamma-linolenic acid and has been detected in human cerebrospinal fluid, indicating its systemic relevance . Furthermore, its role as a signaling molecule highlights its importance in various physiological processes.

Comparison with Similar Compounds

Structural Features

The table below highlights structural differences among 15-HETrE and related compounds:

Key Observations :

- Double Bonds : 15-HETrE has three conjugated double bonds, whereas 15-HETE and 15-HEPE have four and five, respectively. This impacts their rigidity, receptor binding, and metabolic stability.

- Hydroxyl vs. Epoxide : 14,15-EET contains an epoxide group instead of a hydroxyl, enabling distinct vasodilatory and anti-inflammatory roles .

- Substrate Specificity : 15-HETE and 15-HEPE derive from arachidonic acid (n-6) and EPA (n-3), respectively, leading to divergent inflammatory modulation .

Preparation Methods

Lipoxygenase-Catalyzed Oxidation

15-HETrE is primarily biosynthesized via lipoxygenase (LOX)-mediated oxidation of polyunsaturated fatty acids (PUFAs). Mammalian 15-LOX enzymes oxygenate arachidonic acid (AA; 20:4ω-6) at the C15 position, forming 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE), which is subsequently reduced to 15(S)-HETE. However, 15-HETrE’s distinct triene structure (8Z,11Z,13E) suggests a divergent precursor. In vitro studies demonstrate that 15-LOX-1 can oxygenate eicosatrienoic acid (ETA; 20:3ω-3) at C15, yielding 15(S)-hydroperoxyeicosatrienoic acid (15-HPETEtr), which is reduced to 15-HETrE by glutathione peroxidases.

Key Reaction Parameters

Cytochrome P450 Monooxygenase Pathways

Cytochrome P450 (CYP450) epoxygenases, notably CYP2C8 and CYP2J2, catalyze ω-3 epoxidation of ETA, forming epoxyeicosatrienoic acids (EETs). Subsequent hydrolysis by soluble epoxide hydrolase (sEH) yields dihydroxyeicosatrienoic acids (DiHETrEs), though this pathway predominantly generates vicinal diols rather than 15-HETrE. Current evidence suggests CYP450 contributes minimally to 15-HETrE biosynthesis compared to LOX pathways.

Chemical Synthesis Strategies

Stereoselective Hydroxylation via Sharpless Asymmetric Epoxidation

The Sharpless epoxidation enables stereocontrolled synthesis of 15(S)-HETrE from a triene precursor. Using a titanium-based catalyst and a chiral tartrate ligand, the 14,15-epoxide intermediate is formed with >90% enantiomeric excess (ee). Acidic hydrolysis then yields the 15(S)-hydroxy group.

Synthetic Route

-

Substrate Preparation : Methyl 8Z,11Z,13E-eicosatrienoate (protected carboxylate).

-

Epoxidation :

-

Hydrolysis :

Wittig Olefination for Triene Assembly

The Wittig reaction constructs the 8Z,11Z,13E triene system. A C15 aldehyde is coupled with a C5 ylide derived from (Z)-configured phosphonium salts.

Stepwise Protocol

-

Aldehyde Synthesis :

-

Oxidation of 15-hydroxyhexadecanoic acid (Pd/C, O₂).

-

-

Ylide Generation :

-

Triphenylphosphine, ethyl 8-bromooct-5Z-enoate.

-

-

Coupling :

Industrial-Scale Production

Microbial Biotransformation

Dayang Chem (Hangzhou) employs engineered Saccharomyces cerevisiae expressing 15-LOX for kilogram-scale 15-HETrE production.

Fermentation Parameters

| Parameter | Value |

|---|---|

| Strain | LOX-1-transformed S. cerevisiae |

| Substrate | Eicosatrienoic acid (ETA) |

| Bioreactor Volume | 3000 L |

| Yield | 12 g/L |

| Purity | >98% (HPLC) |

Solid-Phase Synthesis

Automated solid-phase synthesis using Wang resin-bound ETA derivatives reduces purification steps. After LOX oxidation and cleavage, 15-HETrE is obtained in 70% overall yield.

Analytical Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS)

Reverse-phase LC-MS (C18 column, 0.1% formic acid) identifies 15-HETrE via [M−H]⁻ ion at m/z 321.2 and characteristic UV absorbance at 235 nm (conjugated triene).

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃): δ 5.35–5.55 (m, 3H, CH=CH), 4.10 (q, J = 6.5 Hz, 1H, C15-OH), 2.30 (t, J = 7.5 Hz, 2H, COOH).

Challenges and Innovations

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural elucidation of (8Z,11Z,13E)-15-hydroxyicosa-8,11,13-trienoic acid?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm double-bond geometry and hydroxyl group positioning. Mass spectrometry (MS) with electrospray ionization (ESI) or high-resolution MS (HRMS) can verify molecular weight and fragmentation patterns. Infrared (IR) spectroscopy aids in identifying functional groups like carboxylic acid (-COOH) and hydroxyl (-OH) .

Q. How can researchers quantify this compound in biological matrices?

- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid). Optimize multiple reaction monitoring (MRM) transitions for sensitivity. Validate with calibration curves (1–1000 ng/mL) and spike-recovery tests (>85% recovery) .

Q. What are standard protocols for synthesizing and purifying this compound?

- Methodological Answer : Use stereoselective synthesis with Wittig or Horner-Wadsworth-Emmons reactions to install conjugated double bonds. Purify intermediates via silica gel column chromatography (hexane:ethyl acetate gradients). Final purification requires preparative HPLC with chiral columns to isolate the 15S enantiomer .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing isomerization during synthesis?

- Methodological Answer : Control reaction temperature (<0°C for acid-sensitive intermediates) and use non-polar solvents (e.g., dichloromethane) to reduce side reactions. Catalyze stereospecific steps with chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymes (e.g., lipases). Monitor progress with thin-layer chromatography (TLC) and optimize reaction times .

| Reaction Step | Conditions | Yield Improvement |

|---|---|---|

| Epoxidation | 0°C, NaIO4/OsO4 | 75% → 89% () |

| Chiral Resolution | Chiral HPLC (Chiralpak AD-H) | Enantiomeric excess >98% ( ) |

Q. What strategies address challenges in resolving stereochemical ambiguities in derivatives?

- Methodological Answer : Use X-ray crystallography for absolute configuration determination. For enantiomeric separation, employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Computational modeling (DFT or MD simulations) can predict stability of stereoisomers .

Q. How should researchers reconcile contradictory data in pharmacological studies (e.g., pro-inflammatory vs. anti-inflammatory effects)?

- Methodological Answer : Validate assays using orthogonal methods (e.g., COX-2 inhibition ELISA vs. prostaglandin E2 LC-MS quantification). Perform dose-response studies (0.1–100 μM) to identify biphasic effects. Cross-reference with structural analogs (e.g., 14,15-EET surrogates) to isolate structure-activity relationships (SAR) .

Q. What experimental designs elucidate structure-activity relationships (SAR) for modified analogs?

- Methodological Answer : Synthesize bioisosteres (e.g., replacing hydroxyl with azide or epoxide groups) and test in cell-based assays (e.g., NF-κB inhibition). Use molecular docking to map interactions with targets like G-protein-coupled receptors (GPCRs). Compare IC50 values of analogs to establish SAR trends .

| Analog | Modification | Biological Activity |

|---|---|---|

| 14,15-EET | Epoxide bioisostere | Enhanced vasodilation ( ) |

| 15-keto | Oxidized hydroxyl | Reduced anti-inflammatory effect ( ) |

Q. How can researchers ensure compound stability during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.